molecular formula C23H21ClN4O4 B11399831 N-[2-(5-{[(4-chlorophenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

N-[2-(5-{[(4-chlorophenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11399831
M. Wt: 452.9 g/mol
InChI Key: ZHSRTRASZNKKQT-UHFFFAOYSA-N
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Description

N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole core, which is known for its diverse biological activities, and a furan-2-carboxamide moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the chlorophenoxyacetyl group. The final step involves the coupling of the furan-2-carboxamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzodiazoles and phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its bioactive benzodiazole core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Known for their wide range of biological activities.

    Furan-2-carboxamide derivatives: Used in various chemical and pharmaceutical applications.

Uniqueness

N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9 g/mol

IUPAC Name

N-[2-[5-[[2-(4-chlorophenoxy)acetyl]amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C23H21ClN4O4/c1-28-19-9-6-16(26-22(29)14-32-17-7-4-15(24)5-8-17)13-18(19)27-21(28)10-11-25-23(30)20-3-2-12-31-20/h2-9,12-13H,10-11,14H2,1H3,(H,25,30)(H,26,29)

InChI Key

ZHSRTRASZNKKQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N=C1CCNC(=O)C4=CC=CO4

Origin of Product

United States

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